molecular formula C13H20N4O3S B6773534 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6773534
M. Wt: 312.39 g/mol
InChI Key: YBJAGAMIFHTEQJ-YPMHNXCESA-N
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Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrazole moiety, and a cyclopropane sulfonamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-2-17-8-9(7-14-17)13-11(5-6-12(18)15-13)16-21(19,20)10-3-4-10/h7-8,10-11,13,16H,2-6H2,1H3,(H,15,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJAGAMIFHTEQJ-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the pyrazole group, and the attachment of the cyclopropane sulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide
  • N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanecarboxamide

Uniqueness

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

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